1-(4-Fluoro-2-mercaptophenyl)propan-2-one
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Overview
Description
1-(4-Fluoro-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9FOS and a molecular weight of 184.23 g/mol This compound features a fluorine atom and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(4-Fluoro-2-mercaptophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroacetophenone and thiourea.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the mercapto group.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Fluoro-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(4-Fluoro-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues.
Pathways Involved: The compound’s effects are mediated through various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
1-(4-Fluoro-2-mercaptophenyl)propan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-Chloro-2-mercaptophenyl)propan-2-one and 1-(4-Bromo-2-mercaptophenyl)propan-2-one share similar structural features but differ in their halogen substituents.
Properties
Molecular Formula |
C9H9FOS |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(4-fluoro-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9FOS/c1-6(11)4-7-2-3-8(10)5-9(7)12/h2-3,5,12H,4H2,1H3 |
InChI Key |
XZTOUYKALQGSLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)F)S |
Origin of Product |
United States |
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